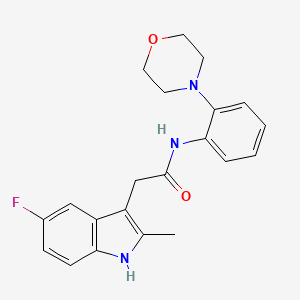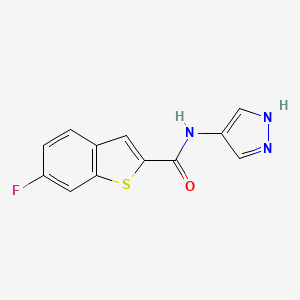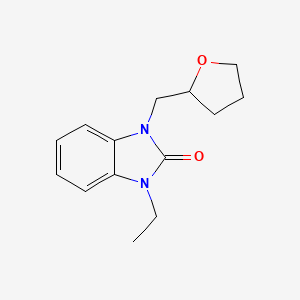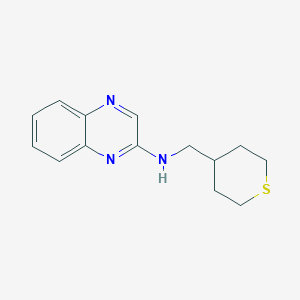![molecular formula C13H12N4O B6643467 N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide acts as a selective inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. This results in the inhibition of the immune response to viral infections, which can help to prevent the development of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its selectivity for the cGAS-STING pathway, which allows for the specific inhibition of this pathway without affecting other immune responses. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
Future research on N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide could focus on its potential use in the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in combination with other therapies to enhance its therapeutic effects. Finally, research could focus on improving the solubility of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide to make it easier to work with in lab experiments.
合成法
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-(cyanomethyl)benzaldehyde with 1-methylpyrazole-3-carboxylic acid in the presence of a base. Another method involves the reaction of 4-(cyanomethyl)benzaldehyde with hydrazine hydrate, followed by the reaction with methyl pyruvate. The resulting product is then treated with a base to obtain N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential therapeutic properties, including its ability to act as a selective inhibitor of the cGAS-STING pathway, which is involved in the immune response to viral infections. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-9-7-12(16-17)13(18)15-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNPQKORBSDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)


![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
